3,3,5-TRIMETHYL-5-(4-METHYL-3-PENTENYL)-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE
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Overview
Description
3,3,5-TRIMETHYL-5-(4-METHYL-3-PENTENYL)-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE is a complex organic compound with a unique structure that includes multiple rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-TRIMETHYL-5-(4-METHYL-3-PENTENYL)-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE typically involves multiple steps, including the formation of the pyrano[3,2-c]chromene core and the introduction of the substituents. Common synthetic routes may involve cyclization reactions, Friedel-Crafts alkylation, and other organic transformations under controlled conditions such as specific temperatures, pressures, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,3,5-TRIMETHYL-5-(4-METHYL-3-PENTENYL)-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,3,5-TRIMETHYL-5-(4-METHYL-3-PENTENYL)-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-TRIMETHYL-5-(4-METHYL-3-PENTENYL)-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
α-Santalene: A compound with a similar structure but different functional groups.
trans-α-Bergamotene: Another compound with a similar core structure but different substituents.
Myrac aldehyde: A compound with a related structure but different functional groups.
Uniqueness
3,3,5-TRIMETHYL-5-(4-METHYL-3-PENTENYL)-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3,5-trimethyl-5-(4-methylpent-3-enyl)-2,4,4a,10b-tetrahydropyrano[3,2-c]chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-15(2)9-8-12-21(5)17-13-20(3,4)14-22-19(17)16-10-6-7-11-18(16)23-21/h6-7,9-11,17,19H,8,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJVDICCROGYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CC(COC2C3=CC=CC=C3O1)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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